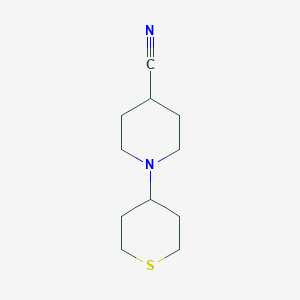![molecular formula C18H23N3O3S B12243447 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole](/img/structure/B12243447.png)
4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of structural elements, including a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a 1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from readily available precursors
Construction of the Octahydropyrrolo[3,4-c]pyrrole Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the 1,2-Oxazole Ring: This step typically involves the cyclization of an appropriate precursor under oxidative conditions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Triethylamine, benzenesulfonyl chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-ones.
Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,2-oxazole.
Uniqueness
What sets 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole apart is its combination of structural elements, which may confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C18H23N3O3S |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
4-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C18H23N3O3S/c1-13-18(14(2)24-19-13)12-20-8-15-10-21(11-16(15)9-20)25(22,23)17-6-4-3-5-7-17/h3-7,15-16H,8-12H2,1-2H3 |
InChI Key |
CCEYGMZWYKPSFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B12243367.png)
![N-(4-fluorophenyl)-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B12243372.png)
![2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B12243373.png)
![N-cyclopentyl-5-(9-ethyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12243379.png)
![1-methyl-2-[5-(1-methyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12243407.png)
![2-Phenyl-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12243408.png)
![3-Methyl-6-({1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}methoxy)pyridazine](/img/structure/B12243409.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperazine](/img/structure/B12243413.png)
![3-Cyclopropyl-6-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12243416.png)
![1-(2-Fluorophenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B12243422.png)
![1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylethan-1-one](/img/structure/B12243435.png)
![tert-butyl N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbamate](/img/structure/B12243443.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12243450.png)

